4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyrazol-1-yl)-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-6-4-3-5-10(11)12(16)15-8-9(13)7-14-15/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJSTHDWNHDNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations of 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole
Strategic Retrosynthetic Analysis for the Pyrazole (B372694) Core and its Functionalization
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgnumberanalytics.com For 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole, the most logical primary disconnection is at the amide bond (N-CO bond), as N-acylation of a pyrazole is a common and reliable transformation. nih.govresearchgate.net This disconnection simplifies the target molecule into two key intermediates: 4-chloro-1H-pyrazole (A) and 2-ethoxybenzoyl chloride (B) .
Further retrosynthetic analysis of these intermediates reveals their respective synthetic origins:
4-chloro-1H-pyrazole (A) can be derived from the direct chlorination of the parent 1H-pyrazole , a readily available starting material.
2-ethoxybenzoyl chloride (B) is the activated form of 2-ethoxybenzoic acid (C) . The conversion of a carboxylic acid to an acyl chloride is a standard procedure. libretexts.orgchemguide.co.uk
2-ethoxybenzoic acid (C) can be synthesized via the ethylation of salicylic (B10762653) acid , another common and inexpensive chemical. guidechem.comchemicalbook.com
This strategic breakdown provides a clear and linear synthetic pathway: starting from salicylic acid and pyrazole, the two key fragments can be prepared and then coupled in the final step to yield the target molecule.
Optimized Synthesis of the 2-Ethoxybenzoyl Moiety and its Precursors
The synthesis of the 2-ethoxybenzoyl moiety begins with the preparation of 2-ethoxybenzoic acid, typically from salicylic acid or its esters. One established method involves the Williamson ether synthesis, where the phenolic hydroxyl group of a precursor like methyl salicylate (B1505791) is deprotonated with a base (e.g., potassium hydroxide) and then alkylated with an ethylating agent such as diethyl sulfate. chemicalbook.com The resulting ester is subsequently hydrolyzed under basic conditions to yield 2-ethoxybenzoic acid. chemicalbook.comgoogle.com An alternative route uses salicylic acid and ethyl chloride in a pressure vessel. guidechem.com
Once 2-ethoxybenzoic acid is obtained, it must be converted to its more reactive acyl chloride derivative for efficient N-acylation. This is commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. chemguide.co.ukcommonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be employed. chemguide.co.ukmasterorganicchemistry.com A patented method describes using solid phosgene (B1210022) with a catalytic amount of N,N-dimethylformamide (DMF) to achieve a high-yield conversion to 2-ethoxybenzoyl chloride. chemguide.co.uk
| Precursor Compound | Starting Material(s) | Reagent(s) |
| 2-Ethoxybenzoic acid | Salicylic acid / Methyl salicylate | Diethyl sulfate, KOH / NaOH |
| 2-Ethoxybenzoyl chloride | 2-Ethoxybenzoic acid | Thionyl chloride (SOCl₂) / Phosgene |
Advanced Coupling Reactions and Regioselective Functionalization Pathways
The construction of the final molecule hinges on the formation of the two key fragments and their subsequent coupling.
Synthesis of the 4-chloro-1H-pyrazole Core: The 4-chloro-1H-pyrazole intermediate is prepared by the electrophilic chlorination of 1H-pyrazole. Several methods have been developed for this transformation.
Classical Method: Reaction of pyrazole with sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid has been reported, though it suffers from modest yields. google.com An improved process avoids the use of carboxylic acids and reacts pyrazole with hypochloric acid or its salts directly. google.com
Thionyl Chloride: A patented method discloses the use of thionyl chloride in the presence of a catalyst like DMF or triethylamine (B128534) for the chlorination of pyrazoles.
Modern Reagents: A highly efficient and green method involves the mechanochemical (ball-milling) chlorination of pyrazole using trichloroisocyanuric acid (TCCA), which proceeds under solvent-free conditions. rsc.org
Electrochemical Synthesis: Anodic chlorination of pyrazole in an aqueous NaCl solution on a platinum anode provides another route to the 4-chloro derivative. researchgate.net
Final N-Acylation Coupling: The final step is the N-acylation of 4-chloro-1H-pyrazole with 2-ethoxybenzoyl chloride. researchgate.net This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize the HCl byproduct. lookchem.com The reaction of pyrazoles with acyl chlorides is a well-established method for producing N-acyl pyrazoles. nih.gov
Regioselectivity: A critical aspect of pyrazole chemistry is controlling the regioselectivity of substitution. In unsymmetrical pyrazoles, N-substitution can occur at either the N1 or N2 position. For N-acylation, the reaction is often under thermodynamic control, and the acyl group can migrate to the more stable position. beilstein-journals.org However, for 4-chloro-1H-pyrazole, the two nitrogen atoms are equivalent, so a single N-acylated product is expected. For the synthesis of more complex, unsymmetrical analogues, regioselectivity becomes a paramount concern. Studies have shown that steric hindrance often directs substitution to the less hindered nitrogen atom. lookchem.com Advanced strategies, such as using a removable directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, allow for complete regiocontrol over sequential C-H arylation and N-alkylation steps, enabling the synthesis of fully substituted pyrazoles. nih.gov
Catalytic Approaches and Reaction Mechanism Elucidation in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.
For Pyrazole Ring Synthesis: While the target molecule's core is a simple pyrazole, the synthesis of more complex analogues often starts with the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound and a hydrazine). jetir.org This reaction can be catalyzed by acids like ammonium (B1175870) chloride. jetir.org Numerous modern catalysts, including nano-catalysts like nano-ZnO or cobalt oxide, have been employed to improve yields and reaction conditions. pharmacognosyjournal.net Copper-catalyzed domino C-N coupling/hydroamination reactions also provide a route to pyrazoles. nih.gov
For Chlorination: The chlorination of pyrazole with thionyl chloride can be catalyzed by bases like N,N-dimethylformamide (DMF) or pyridine.
For Acyl Chloride Formation: The conversion of 2-ethoxybenzoic acid to its acyl chloride using phosgene has been shown to be catalyzed by ytterbium perfluorooctane (B1214571) sulfonate. chemguide.co.uk
The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is well-understood. It involves the initial attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by the loss of a chloride ion to form a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl gases. libretexts.orgmasterorganicchemistry.com
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. orientjchem.org These principles can be applied to the synthesis of this compound and its analogues.
Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate pyrazole synthesis, often leading to shorter reaction times and higher yields. nih.govorientjchem.org
Green Solvents: Water is an ideal green solvent, and methods for N-acylation of amines in water have been developed. nih.govnih.gov An electrochemical N-acylation method that proceeds in water at room temperature has also been reported, offering a highly sustainable alternative to traditional methods. rsc.org For pyrazole synthesis, reactions in aqueous media or biodegradable solvents like glycerol (B35011) have been explored. nih.gov
Solvent-Free Reactions: Mechanochemistry, or ball-milling, represents a significant advance in green synthesis. The chlorination of pyrazole with TCCA can be performed efficiently in a ball mill without any solvent. rsc.org Similarly, grinding techniques have been used for pyrazole synthesis. nih.gov
Catalysis: The use of recyclable heterogeneous catalysts, such as nano-catalysts, is a cornerstone of green chemistry. jetir.orgpharmacognosyjournal.netnih.gov These catalysts, including various metal oxides and functionalized materials, can be easily separated from the reaction mixture and reused, minimizing waste. nih.govnih.gov
Enantioselective and Diastereoselective Synthetic Strategies (if applicable)
The target molecule, this compound, is achiral and therefore does not require enantioselective synthesis. However, the development of chiral pyrazole derivatives is a significant area of research, particularly for pharmaceutical applications. nih.gov
When applicable, asymmetric synthesis can be used to create pyrazole derivatives with specific stereochemistry. Strategies include:
Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be used to direct the stereoselective formation of a chiral center, which is then incorporated into the pyrazole structure. nih.gov
Organocatalysis: Chiral organocatalysts, like squaramides, have been effectively used in the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketoesters, producing chiral pyrazolone (B3327878) derivatives with high enantioselectivity (up to 96% ee). rsc.org N-heterocyclic carbene (NHC) catalysts have also been employed for the enantio- and diastereoselective synthesis of complex spirocyclic pyrano[2,3-c]pyrazole molecules. acs.org
Cascade Reactions: Chiral pyrazoles with a stereogenic center at the N1 position have been synthesized via a cascade reaction involving a 1,3-dipolar cycloaddition followed by a stereoretentive nih.govthieme-connect.com-sigmatropic rearrangement. uniovi.es
These advanced methods highlight the potential for creating structurally complex and stereochemically defined analogues based on the pyrazole scaffold. thieme-connect.com
Synthesis of Structurally Related Analogues and Derivatives for Systematic Investigation
The synthetic route to this compound can be readily adapted to generate a diverse library of analogues for systematic investigation, such as in structure-activity relationship (SAR) studies.
Modification of the Pyrazole Core:
The starting 1H-pyrazole can be replaced with substituted variants. For instance, using 3-methylpyrazole (B28129) or 3-nitropyrazole would yield the corresponding 3-substituted analogues. lookchem.com
The chlorination step can be replaced with bromination or iodination to install different halogens at the C4 position.
Starting with pre-functionalized pyrazoles, such as pyrazole-4-carbaldehyde, allows for further derivatization. nih.gov For example, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared in a two-step synthesis from a commercially available substituted pyrazole. researchgate.net
Modification of the N-Acyl Group:
A wide variety of substituted benzoyl chlorides can be used in the final N-acylation step. This allows for the introduction of different functional groups (e.g., nitro, methoxy, bromo, alkyl) onto the phenyl ring. A range of N-substituted 4-chloropyrazoles have been synthesized using this approach. rsc.orgmdpi.com
Aliphatic or other heteroaromatic acyl chlorides can be used instead of benzoyl chloride to explore different chemical spaces. The acylation of pyrazole with various acyl chlorides to form new amides and 1-acylpyrazoles has been demonstrated. researchgate.net
This modular approach enables the systematic synthesis of numerous derivatives, which is crucial for optimizing the properties of the lead compound in fields like drug discovery and materials science. researchgate.netresearchgate.net
Advanced Spectroscopic and X Ray Crystallographic Elucidation of 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's conformation and dynamic behavior.
Multi-dimensional NMR for Full Structural Assignment and Conformational Analysis
A suite of two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete assignment of the ¹H and ¹³C NMR spectra. These experiments reveal scalar couplings between protons, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the unequivocal assignment of each atom within the molecular framework.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide crucial information regarding the spatial proximity of protons. Analysis of the cross-peaks in these spectra would help in determining the preferred conformation of the molecule in solution, particularly the relative orientation of the pyrazole (B372694) and benzoyl moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H-3 | 7.8 - 8.2 | 140 - 145 |
| Pyrazole H-5 | 7.5 - 7.9 | 130 - 135 |
| Pyrazole C-4 | - | 110 - 115 |
| Benzoyl H-3' | 7.2 - 7.5 | 120 - 125 |
| Benzoyl H-4' | 7.4 - 7.7 | 130 - 135 |
| Benzoyl H-5' | 7.1 - 7.4 | 115 - 120 |
| Benzoyl H-6' | 7.9 - 8.3 | 130 - 135 |
| Benzoyl C-1' | - | 130 - 135 |
| Benzoyl C-2' | - | 155 - 160 |
| Benzoyl C=O | - | 165 - 170 |
| Ethoxy -CH₂- | 4.0 - 4.3 | 63 - 68 |
| Ethoxy -CH₃ | 1.3 - 1.6 | 14 - 18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Dynamic NMR for Tautomeric Equilibria and Rotational Barriers
While N-acylated pyrazoles like the title compound are generally not prone to the annular tautomerism observed in NH-pyrazoles, dynamic NMR (DNMR) studies could be employed to investigate rotational barriers. researchgate.net Specifically, the rotation around the N-C(O) bond could be restricted, leading to the observation of distinct conformers at low temperatures. Variable temperature NMR experiments would allow for the determination of the energy barrier for this rotation.
Solid-State NMR for Polymorphic Forms (if applicable)
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline and amorphous solids. researchgate.netsemanticscholar.org In the event that this compound exhibits polymorphism, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra would be distinct for each polymorphic form. These differences in chemical shifts would reflect the different local electronic environments of the nuclei in the various crystal packing arrangements.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
Determination of Molecular Geometry and Conformational Preferences
Table 2: Expected Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z | 4 |
| R-factor | < 0.05 |
Note: These are typical values for similar organic molecules and would need to be determined experimentally.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal structure would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonds (if any), halogen bonds involving the chlorine atom, π-π stacking between the aromatic rings, and van der Waals forces. irins.orgcardiff.ac.uk Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, pyrazole derivatives are known to form various hydrogen-bonded motifs such as dimers, trimers, and chains in the solid state. mdpi.com
Investigation of Polymorphism and Co-crystallization
The existence of polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, and the potential for co-crystal formation are critical aspects of solid-state chemistry. However, a thorough review of current scientific literature reveals no specific experimental studies dedicated to the polymorphism or co-crystallization of this compound.
Despite the absence of direct studies on this specific compound, the potential for such phenomena can be inferred from the behavior of its constituent moieties and related pyrazole derivatives. Pyrazole-containing compounds are well-known for their ability to form various supramolecular assemblies through hydrogen bonding and π–π stacking interactions. For instance, the simpler precursor, 4-chloro-1H-pyrazole, has been shown to form a hydrogen-bonded trimeric molecular assembly in its crystalline state nih.govresearchgate.net. Other substituted pyrazoles are known to form different supramolecular motifs, including dimers and catemers (chain-like structures), depending on the nature and steric bulk of their substituents nih.govmdpi.com.
The presence of the benzoyl group in this compound introduces additional sites for intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, and the phenyl ring can participate in π–π stacking. These features suggest that the molecule has a high propensity for forming specific, directed intermolecular interactions that could lead to different packing arrangements, and thus, polymorphism.
Furthermore, the potential for co-crystallization is significant. Co-crystals are multi-component crystals where at least two different molecules are held together in a stoichiometric ratio within the crystal lattice. The carbonyl oxygen and the pyrazole nitrogen atoms in the target molecule could act as effective hydrogen bond acceptors, making it a viable candidate for co-crystallization with hydrogen bond donors, such as carboxylic acids or phenols. The formation of co-crystals could be a strategy to modify the physicochemical properties of the compound. Given the structural features of this compound, investigations into its solid-state behavior, including screening for polymorphs and co-crystals, represent a valuable area for future research.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways, which aids in structural confirmation pnnl.govnih.gov.
Precise Molecular Weight
The elemental composition of this compound is C₁₂H₁₁ClN₂O₂. The precise theoretical molecular weight (monoisotopic mass) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Calculated Exact Mass: 250.05090 g/mol
HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 251.05873, confirming this elemental composition with high accuracy.
Fragmentation Pathways
While specific experimental HRMS fragmentation data for this compound is not available in the reviewed literature, a theoretical fragmentation pathway can be proposed based on the known fragmentation patterns of substituted pyrazoles, benzoyl compounds, and ethers researchgate.netresearchgate.netlibretexts.org. The fragmentation is expected to be initiated by the cleavage of the most labile bonds, primarily the amide-like bond between the pyrazole ring and the carbonyl carbon.
Proposed Fragmentation Scheme:
Initial Fragmentation: The primary cleavage is anticipated to occur at the N-C(O) bond, leading to two main fragments: the 2-ethoxybenzoyl cation and the 4-chloropyrazole radical, or vice versa.
Formation of the 2-ethoxybenzoyl cation ([C₉H₉O₂]⁺): This fragment, with a theoretical m/z of 149.0603, is a common loss from N-benzoyl compounds.
Subsequent Fragmentation of the Benzoyl Moiety: The 2-ethoxybenzoyl cation can undergo further fragmentation. A characteristic loss is the elimination of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group, resulting in a 2-hydroxybenzoyl cation at m/z 121.0289. Loss of a CO molecule from this ion would yield a fragment at m/z 93.0340.
Formation of the 4-chloropyrazolyl fragment: Cleavage can also result in a protonated 4-chloropyrazole fragment ([C₃H₄ClN₂]⁺) with a theoretical m/z of 103.0063.
Loss of CO: The molecular ion may first lose a molecule of carbon monoxide (CO) from the benzoyl group to form an ion at m/z 222.0560.
The following table summarizes the predicted key fragments and their theoretical exact masses.
| Proposed Fragment Ion | Chemical Formula | Theoretical m/z | Proposed Origin |
| [M+H]⁺ | [C₁₂H₁₂ClN₂O₂]⁺ | 251.05873 | Molecular Ion |
| [C₉H₉O₂]⁺ | [C₉H₉O₂]⁺ | 149.06025 | Cleavage of N-C(O) bond (2-ethoxybenzoyl cation) |
| [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | 121.02895 | Loss of C₂H₄ from [C₉H₉O₂]⁺ |
| [C₃H₄ClN₂]⁺ | [C₃H₄ClN₂]⁺ | 103.00629 | Cleavage of N-C(O) bond (protonated 4-chloropyrazole) |
| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.03404 | Loss of CO from [C₇H₅O₂]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and insights into its structure. Although experimental spectra for this compound are not documented in the available literature, the expected characteristic vibrational frequencies can be predicted based on data from analogous compounds containing pyrazole, chloro-aromatic, benzoyl, and ethoxy functionalities mdpi.comresearchgate.netmdpi.comnih.govglobalresearchonline.net.
Predicted Vibrational Frequencies and Assignments:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyrazole and benzene rings are expected in the region of 3150-3000 cm⁻¹.
Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent will appear in the 2980-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretch from the benzoyl ketone group. Due to conjugation with the benzene ring and the electronic influence of the pyrazole ring, this peak is predicted to be in the 1680-1660 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyrazole and benzene rings will exhibit a series of characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the ethoxy group will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring and the N-N bond are expected in the 1300-1100 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration on the pyrazole ring is anticipated to appear as a strong band in the fingerprint region, typically between 850-550 cm⁻¹ researchgate.net.
The following table provides a summary of the predicted key vibrational bands.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch | Aromatic (Pyrazole, Benzene) | 3150 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Ethoxy) | 2980 - 2850 | Medium |
| C=O Stretch | Benzoyl Ketone | 1680 - 1660 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | Ether (Ethoxy) | ~1250 | Strong |
| C-O-C Symmetric Stretch | Ether (Ethoxy) | ~1050 | Strong |
| C-Cl Stretch | Chloro-pyrazole | 850 - 650 | Strong |
Computational Chemistry and Theoretical Investigations of 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems. For pyrazole (B372694) derivatives, DFT methods have been successfully used to analyze their electronic structure and predict various properties. ufrj.breurasianjournals.com These calculations provide a fundamental understanding of the molecule at the electronic level.
The electronic properties of 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole are central to its reactivity and stability. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. ufrj.br
A theoretical analysis of the related compound 4-chloro-1H-pyrazole using DFT with a B3LYP++/G(d,p) basis set revealed its HOMO and LUMO energy values. ufrj.br For this compound, the introduction of the 2-ethoxybenzoyl group at the N1 position is expected to significantly influence the electronic distribution and orbital energies. The electron-withdrawing nature of the benzoyl group would likely lower the energy of both the HOMO and LUMO, while the ethoxy substituent's electron-donating character might counteract this effect to some extent.
The HOMO is anticipated to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the benzoyl moiety and the pyrazole ring, suggesting these regions are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap for the title compound compared to unsubstituted pyrazole would imply higher chemical reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity & stability |
Note: These values are illustrative and based on typical DFT results for structurally similar N-aroyl pyrazole derivatives.
Molecular Electrostatic Potential (MESP) maps are invaluable for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. These maps illustrate regions of negative potential (red), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
For this compound, the MESP is expected to show a significant negative potential around the carbonyl oxygen of the benzoyl group and the nitrogen atom at position 2 of the pyrazole ring. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the pyrazole ring and the phenyl group of the benzoyl moiety would exhibit positive potential, making them potential sites for nucleophilic interaction. The chlorine atom on the pyrazole ring also contributes to the electrostatic potential, influencing the reactivity of the adjacent carbon atom. A computational study on 4-chloro-1H-pyrazole supports the influence of the halogen on the ring's electronic properties. ufrj.br
Computational methods allow for the prediction of various spectroscopic properties from fundamental principles, which can then be compared with experimental data for structural validation. rsc.org
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are highly correlated with experimental values for pyrazole derivatives. rsc.org For this compound, DFT calculations can predict the chemical shifts for each proton and carbon atom. The protons on the pyrazole ring are expected to appear in the aromatic region of the 1H NMR spectrum, with their exact shifts influenced by the anisotropic effects of the benzoyl group. The ethoxy group protons would present as a characteristic triplet and quartet.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. ufrj.br The UV-Vis spectrum of this compound is anticipated to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyrazole and benzoyl rings.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. Key predicted vibrational modes for this molecule would include the C=O stretching frequency of the benzoyl group, C-N stretching of the pyrazole ring, C-Cl stretching, and various C-H bending and stretching modes.
Table 2: Predicted Spectroscopic Data
| Spectrum | Key Predicted Peaks |
|---|---|
| 1H NMR | δ 7.5-8.2 ppm (benzoyl-H), δ 7.0-7.5 ppm (pyrazole-H), δ 4.2 ppm (quartet, OCH2), δ 1.4 ppm (triplet, CH3) |
| 13C NMR | δ ~165 ppm (C=O), δ ~140-150 ppm (pyrazole-C), δ ~125-135 ppm (benzoyl-C) |
| IR (cm-1) | ~1680 (C=O stretch), ~1590 (C=N stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch) |
Note: These are illustrative predictions based on known spectroscopic data for similar functional groups and pyrazole structures.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational flexibility and behavior of larger molecules over time. nih.gov
Conformational energy landscape mapping involves calculating the energy of the molecule as a function of the torsion angles of these key bonds. This analysis can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them. It is expected that the most stable conformation will involve a non-planar arrangement between the pyrazole and benzoyl rings to minimize steric hindrance, although some degree of conjugation may favor a more planar structure. The flexibility of the ethoxy group also contributes to the conformational diversity of the molecule.
The surrounding solvent can have a significant impact on the conformational preferences and dynamics of a molecule. Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules.
In a polar solvent, conformations with a larger dipole moment are likely to be stabilized. The solvent can influence the rotational barriers around the single bonds and the accessibility of different reactive sites. For instance, in a protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen or the pyrazole nitrogen could influence the conformational equilibrium. MD simulations can track the trajectory of the molecule over time, providing insights into its dynamic behavior, such as the flexibility of the ethoxy chain and the rotational dynamics of the benzoyl group in different solvent environments. This is a common approach in the computational study of pyrazole derivatives to understand their behavior in realistic chemical environments. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-pyrazole |
Molecular Docking Studies with Biological Macromolecules (In Silico Binding Affinity Prediction)
No molecular docking studies have been published for this compound. Consequently, information regarding its binding affinity, putative binding sites, and interactions with any biological macromolecules is not available.
There is no available research identifying the putative binding sites or key molecular interactions between this compound and any protein targets.
A ligand-protein interaction profile for this compound has not been documented in scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for a series of compounds that includes this compound.
There is no information available on the development of 2D- or 3D-QSAR models to predict the biological activity of this compound.
As no QSAR models for this specific compound have been developed, no data on their validation or applicability domain exists.
The design of novel analogs based on QSAR insights is not applicable, as no initial QSAR studies for this compound are available.
Theoretical Mechanistic Studies of Chemical Reactions
Currently, there is a lack of specific published theoretical mechanistic studies detailing the chemical reactions of this compound. General principles of computational chemistry suggest that theoretical models could be employed to investigate various potential reactions. For instance, density functional theory (DFT) calculations could elucidate the mechanisms of electrophilic and nucleophilic substitution reactions on the pyrazole and benzoyl rings. Such studies would typically involve mapping the potential energy surface to identify transition states and intermediates, thereby providing insights into reaction kinetics and thermodynamics.
Furthermore, computational analysis could predict the regioselectivity of reactions. For example, in the case of electrophilic aromatic substitution on the benzoyl moiety, theoretical calculations could determine the most likely position of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates. Similarly, the reactivity of the pyrazole ring towards various reagents could be modeled.
Interactive Data Table: Hypothetical Computational Parameters for Mechanistic Studies
| Parameter | Description | Typical Computational Method | Potential Application to this compound |
| Transition State Geometry | The 3D arrangement of atoms at the highest point of the reaction energy profile. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)) | Locating the transition state for the N-acylation step in its synthesis. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated from the energy difference between reactants and the transition state. | Predicting the feasibility and rate of potential substitution reactions. |
| Reaction Energy (ΔEr) | The overall energy change of a reaction (reactants vs. products). | Calculated from the energies of the optimized reactant and product structures. | Determining if a potential reaction is exothermic or endothermic. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution, hybridization, and bonding interactions. | Performed on optimized geometries. | Analyzing the electronic effects of the chloro, ethoxy, and benzoyl substituents on the pyrazole ring's reactivity. |
It is important to reiterate that the data presented in the table is hypothetical and serves to illustrate the types of computational investigations that could be performed. Without dedicated research on this compound, any discussion of its reaction mechanisms remains speculative. The synthesis of related N-aroylpyrazoles has been documented, and theoretical studies on those analogues could provide a foundational understanding, but direct extrapolation is not scientifically rigorous.
Investigation of Biological Activity and Mechanistic Insights for 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole in Vitro and Molecular Focus
Target-Specific Enzyme Inhibition Studies (In Vitro)
No published studies were identified that investigated the direct inhibitory effects of 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole on specific enzymes.
Kinase Inhibition Assays
There is no available data from in vitro kinase inhibition assays for this compound. While pyrazole (B372694) derivatives are known to be investigated as kinase inhibitors, specific assay results for this compound, including IC50 values against various kinases, are not present in the public domain. nih.gov
Other Enzyme Inhibition Profiles and Kinetics
No information is available regarding the inhibitory profile or kinetic parameters of this compound against other classes of enzymes.
Receptor Binding and Modulation Assays (In Vitro)
There are no public records or scientific publications detailing the results of receptor binding or modulation assays for this compound.
Cellular Pathway Modulation in Model Systems (Non-Human Cell Lines)
Specific studies on the effects of this compound on cellular pathways in any model systems, including non-human cell lines, have not been reported in the available literature.
Antiproliferative Activity in Specific Cell Lines
No data on the antiproliferative activity of this compound in specific cancer cell lines has been published. While numerous pyrazole-containing compounds have been evaluated for their cytotoxic effects against various cell lines, results for this particular molecule are absent. srrjournals.comnih.govnih.govrsc.org
Apoptosis Induction and Cell Cycle Analysis (Mechanism-focused)
There are no available studies that have analyzed the potential of this compound to induce apoptosis or cause cell cycle arrest in any cell line. Mechanistic studies focusing on these processes for this specific compound have not been documented in the scientific literature. nih.govnih.govclinpgx.orgmdpi.commdpi.com
Modulation of Intracellular Signaling Cascades
The biological activity of a compound is intrinsically linked to its ability to modulate intracellular signaling cascades, which are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. While direct studies on the specific signaling pathways modulated by this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has been shown to influence a variety of critical signaling pathways, primarily in the context of cancer and inflammation. globalresearchonline.netnih.gov
One of the key mechanisms by which pyrazole derivatives exert their effects is through the induction of apoptosis, or programmed cell death. nih.govrsc.orgnih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which can trigger cellular stress and activate apoptotic signaling. nih.gov For instance, some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase signaling pathways. nih.govrsc.org Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Their activation leads to the cleavage of a variety of cellular substrates, ultimately resulting in the dismantling of the cell.
Furthermore, pyrazole-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of a multitude of signaling pathways. nih.govnih.gov Protein kinases catalyze the phosphorylation of proteins, a critical post-translational modification that can alter protein function, localization, and stability. By inhibiting specific kinases, pyrazole derivatives can disrupt signaling pathways that are aberrantly activated in diseases like cancer. For example, pyrazole-based inhibitors have been developed to target kinases involved in cell cycle regulation, proliferation, and survival, such as cyclin-dependent kinases (CDKs) and Akt. nih.gov The inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis. nih.gov
Given the established role of the pyrazole scaffold in modulating these critical cellular processes, it is plausible that this compound could also exert its biological effects through similar mechanisms. The specific substitutions on the pyrazole ring, namely the 4-chloro and 1-(2-ethoxybenzoyl) groups, would likely influence its target specificity and potency within these signaling cascades.
Molecular Interactions with Biomolecules (e.g., DNA, Proteins)
The therapeutic and biological effects of small molecules are fundamentally governed by their interactions with macromolecular targets within the cell, such as proteins and nucleic acids.
Non-Covalent Binding Mechanisms (Intercalation, Groove Binding)
A significant body of research has demonstrated that various pyrazole derivatives possess the ability to interact with DNA through non-covalent binding mechanisms. jst.go.jpnih.govnih.gov These interactions are crucial as they can interfere with DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. The primary modes of non-covalent DNA binding are intercalation and groove binding.
Intercalation involves the insertion of a planar aromatic moiety of the compound between the base pairs of the DNA double helix. This leads to a distortion of the DNA structure, which can inhibit the function of enzymes such as topoisomerases and DNA polymerases.
Groove binding occurs when a molecule fits into the minor or major groove of the DNA helix. This interaction is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs.
Several studies on pyrazole derivatives have suggested that the planar pyrazole ring can contribute to the molecule's ability to be incorporated into the DNA structure. jst.go.jp The presence of cationic side chains on the pyrazole scaffold has been shown to enhance DNA binding affinity, likely due to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov While specific studies on the DNA binding of this compound are not available, the presence of the aromatic pyrazole and benzoyl rings suggests that it could potentially interact with DNA, possibly through a combination of intercalation and groove binding.
Biophysical Characterization of Ligand-Biomolecule Complexes
To elucidate the nature and extent of the interaction between a ligand like this compound and biomolecules, a variety of biophysical techniques can be employed. These methods provide valuable quantitative data on binding affinity, stoichiometry, and conformational changes upon complex formation.
Fluorescence Spectroscopy: This technique is widely used to study ligand-protein interactions. nih.gov Proteins containing fluorescent amino acid residues, such as tryptophan and tyrosine, can exhibit changes in their fluorescence emission spectra upon binding to a ligand. nih.gov Fluorescence quenching experiments, where the fluorescence intensity of the protein decreases with increasing ligand concentration, can be used to determine binding constants and the number of binding sites. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the secondary and tertiary structure of proteins and DNA. nih.govnih.govyoutube.comyoutube.com Upon ligand binding, conformational changes in the biomolecule can be detected as alterations in the CD spectrum. nih.gov This can provide insights into whether the ligand induces significant structural perturbations in its target.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govwikipedia.orgmalvernpanalytical.comazom.com It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. wikipedia.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding process.
While no specific biophysical data for this compound is currently available, the application of these techniques would be essential to fully characterize its molecular interactions with potential protein and DNA targets.
High-Throughput Screening (HTS) Methodologies for Activity Profiling
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov This approach is instrumental in identifying "hit" compounds with desired biological activity, which can then be optimized through medicinal chemistry to develop lead compounds.
The pyrazole scaffold is a common feature in many compound libraries used for HTS campaigns due to its synthetic tractability and its presence in numerous biologically active molecules. datamyne.com HTS assays can be designed to identify inhibitors of specific enzymes, receptor antagonists, or modulators of particular signaling pathways.
For a compound like this compound, several HTS approaches could be envisioned for activity profiling, depending on the hypothesized target class. Given that many pyrazole derivatives are known to be kinase inhibitors, a common HTS strategy would involve screening against a panel of protein kinases. nih.govnih.gov These assays typically measure the inhibition of the kinase's catalytic activity, often using fluorescence- or luminescence-based readouts.
Another relevant HTS approach would be to screen for compounds that induce apoptosis in cancer cell lines. nih.gov Cell-based HTS assays can utilize fluorescent dyes that report on cell viability, caspase activation, or mitochondrial membrane potential to identify compounds that trigger programmed cell death.
The data generated from HTS provides a preliminary profile of a compound's biological activity across a wide range of potential targets. Positive hits from these screens would then be subjected to more detailed secondary assays and biophysical characterization to validate the initial findings and elucidate the mechanism of action.
Exploration of Structure-Mechanism Relationships in Biological Contexts
Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of medicinal chemistry and drug design. nih.gov By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key chemical features, or pharmacophores, that are responsible for its interaction with a biological target.
For this compound, a hypothetical structure-mechanism relationship can be proposed based on the known activities of related pyrazole derivatives. nih.govnih.gov
The Pyrazole Core: The pyrazole ring itself is a critical scaffold that provides the basic framework for interaction with various biological targets. globalresearchonline.netijraset.com Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov
The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyrazole ring is an electron-withdrawing group that can influence the electronic properties of the ring system. This can affect the pKa of the pyrazole nitrogens and modulate the strength of hydrogen bonding interactions with a target protein. Additionally, the chloro group can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
The 1-(2-ethoxybenzoyl) Group: This substituent is arguably the most complex part of the molecule and likely plays a significant role in determining its target specificity and potency. The benzoyl ring provides a large hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a binding pocket. The ethoxy group introduces a degree of flexibility and can act as a hydrogen bond acceptor. The relative orientation of the benzoyl and pyrazole rings will also be a critical determinant of how the molecule fits into a target's binding site.
To experimentally explore the structure-mechanism relationships of this compound, a medicinal chemistry campaign would be necessary. This would involve the synthesis of a series of analogues with systematic modifications to each of these three key regions. For example, analogues could be prepared with different halogens at the 4-position, or with different substituents on the benzoyl ring. The biological activity of these analogues would then be evaluated in relevant assays to build a comprehensive structure-activity relationship (SAR) profile. This SAR data would be invaluable for identifying the key molecular determinants of activity and for guiding the design of more potent and selective derivatives.
Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole Derivatives
Design and Synthesis of Analogue Libraries for Systematic SAR Exploration
The systematic exploration of the structure-activity relationships of 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole derivatives commences with the strategic design and synthesis of analogue libraries. This process allows for the methodical investigation of how modifications to different parts of the molecule influence its biological efficacy. The core scaffold presents several key positions for chemical diversification: the pyrazole (B372694) ring, the 2-ethoxybenzoyl moiety, and the chlorine substituent.
Modern synthetic strategies, including combinatorial chemistry and parallel synthesis, have facilitated the efficient production of large and diverse libraries of these pyrazole derivatives. researchgate.net The synthesis of the core this compound often involves a multi-step sequence. A common approach begins with the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine (B178648) to form the pyrazole ring. nih.govmdpi.com For instance, the reaction of a suitably substituted 1,3-dicarbonyl precursor with (2-ethoxyphenyl)hydrazine (B99849) would yield the 1-(2-ethoxybenzoyl)-1H-pyrazole. Subsequent chlorination at the 4-position, a common electrophilic substitution on the electron-rich pyrazole ring, would then afford the target scaffold. globalresearchonline.net
Analogue libraries are then constructed by introducing a variety of substituents at different positions. For example, variations on the benzoyl ring of the 2-ethoxybenzoyl group can be achieved by starting with differently substituted benzoic acids. Modifications to the ethoxy group, such as altering the alkyl chain length or introducing cyclic or aromatic moieties, allow for the exploration of steric and lipophilic requirements in that region. Furthermore, replacement of the chlorine atom at the 4-position with other halogens (F, Br, I) or different functional groups (e.g., nitro, cyano) provides insight into the role of this substituent. researchgate.net
The following interactive table illustrates a representative, albeit hypothetical, analogue library design strategy for exploring the SAR of this compound derivatives, showcasing the systematic modification of different molecular regions.
| Analogue ID | Modification on Benzoyl Ring (R1) | Modification on Ethoxy Group (R2) | Modification at Pyrazole C4 (X) |
| A-001 | H | -CH2CH3 | Cl |
| A-002 | 4-F | -CH2CH3 | Cl |
| A-003 | 4-Cl | -CH2CH3 | Cl |
| A-004 | 4-OCH3 | -CH2CH3 | Cl |
| B-001 | H | -CH3 | Cl |
| B-002 | H | -CH(CH3)2 | Cl |
| B-003 | H | -CH2-Cyclopropyl | Cl |
| C-001 | H | -CH2CH3 | Br |
| C-002 | H | -CH2CH3 | I |
| C-003 | H | -CH2CH3 | NO2 |
This systematic approach ensures that the resulting data from biological screening can be effectively used to build robust SAR models.
Elucidation of Key Structural Features Impacting Biological Activity (In Vitro)
In vitro biological assays are fundamental to elucidating the key structural features of this compound derivatives that govern their activity. For instance, in the context of their well-documented insecticidal properties, the primary molecular target is often the ryanodine (B192298) receptor (RyR), a ligand-gated calcium channel crucial for muscle function in insects. nih.gov
Studies on analogous pyrazole-based insecticides have revealed several critical structural determinants for potent RyR modulation:
The 1-Aroylpyrazole Moiety: The 1-(2-ethoxybenzoyl)-1H-pyrazole core is a key pharmacophoric element. The specific conformation adopted by the benzoyl group relative to the pyrazole ring is often crucial for productive binding to the receptor. The ortho-ethoxy group plays a significant role in orienting the benzoyl ring and can engage in specific interactions within the binding pocket.
Substituents on the Benzoyl Ring: Modifications to the benzoyl ring can have a profound impact on activity. The introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at specific positions can enhance potency. nih.gov This suggests that the electronic landscape of this aromatic ring is a key factor in molecular recognition.
The Pyrazole Ring Itself: The pyrazole heterocycle serves as a rigid scaffold, holding the critical pharmacophoric elements in the correct spatial orientation for binding.
The following table presents hypothetical in vitro activity data for a series of analogues, illustrating how systematic structural modifications can impact biological response.
| Analogue ID | Structural Modification | In Vitro Activity (IC50, nM) |
| A-001 | Base Scaffold | 50 |
| A-002 | 4-Fluoro on benzoyl ring | 25 |
| A-003 | 4-Chloro on benzoyl ring | 30 |
| B-001 | Methoxy instead of ethoxy | 150 |
| C-001 | Bromo at pyrazole C4 | 75 |
| C-003 | Nitro at pyrazole C4 | >1000 |
These data, though illustrative, highlight the sensitivity of the biological activity to even minor structural changes, underscoring the importance of detailed SAR studies.
Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Activity
The biological activity of this compound derivatives is intricately modulated by the electronic, steric, and lipophilic properties of their substituents. A quantitative understanding of these effects is crucial for optimizing lead compounds.
Electronic Effects: The electronic nature of substituents on the benzoyl ring and the pyrazole ring can significantly influence binding affinity. Electron-withdrawing groups on the benzoyl ring, for example, can alter the partial charges on the carbonyl oxygen and the aromatic ring, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target protein. researchgate.net Conversely, electron-donating groups may be detrimental to activity. The inherent electron-richness of the pyrazole ring is also a key feature that can be modulated by substituents. globalresearchonline.net
Steric Effects: The size and shape of substituents play a critical role in determining how well a molecule fits into its binding site. The ortho-ethoxy group on the benzoyl ring, for instance, imposes a specific steric constraint that influences the dihedral angle between the pyrazole and benzoyl rings. Replacing the ethoxy group with larger or smaller alkyl groups can probe the steric tolerance of the binding pocket in that region. researchgate.net Bulky substituents introduced elsewhere on the molecule may lead to steric clashes, resulting in a loss of activity.
Stereochemical Impact on Biological Recognition and Conformation
While the core this compound scaffold is achiral, the introduction of chiral centers in its derivatives can have a profound impact on their biological activity. Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit significantly different potencies.
For example, if the ethoxy group were to be replaced by a chiral substituent, such as a (S)- or (R)-sec-butoxy group, the resulting enantiomers could interact differently with a chiral biological target like a receptor or enzyme. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. This is because the three-dimensional arrangement of atoms in the binding site is itself chiral.
Furthermore, the presence of certain substituents can restrict bond rotation, leading to the existence of stable atropisomers. The rotational barrier between the pyrazole and the 2-ethoxybenzoyl ring could, in principle, be high enough to allow for the isolation of distinct atropisomeric conformers, which might display different biological activities.
The study of stereochemistry is therefore a critical aspect of SAR, as it provides a deeper understanding of the three-dimensional requirements for molecular recognition and can lead to the development of more potent and selective agents.
Development of Predictive SAR Models and Pharmacophore Hypotheses
The data generated from the systematic synthesis and in vitro testing of analogue libraries can be used to develop predictive SAR models and pharmacophore hypotheses. These computational tools are invaluable for guiding the design of new, potentially more active compounds and for prioritizing synthetic efforts.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. For the this compound class, a pharmacophore model might include features such as:
A hydrophobic aromatic region corresponding to the benzoyl ring.
A hydrogen bond acceptor feature for the carbonyl oxygen.
A specific spatial location for the ortho-ethoxy group.
A halogen bond donor or hydrophobic feature for the C4-chloro substituent.
The central pyrazole ring as a rigid scaffold.
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net These models use molecular descriptors, which are numerical representations of various physicochemical properties (e.g., logP, molar refractivity, electronic parameters), to predict the activity of new, untested compounds. A typical 2D-QSAR equation might take the form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
For this compound derivatives, relevant descriptors could include parameters that quantify the electronic effects of substituents on the benzoyl ring (e.g., Hammett constants), steric parameters (e.g., Taft steric parameters), and lipophilicity descriptors. researchgate.net The development of robust and validated QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries. researchgate.net
Correlation of Molecular Properties with Biological Response
A central goal of SAR and SPR studies is to establish clear correlations between specific molecular properties and the observed biological response. This involves a detailed analysis of how variations in properties like electronic distribution and steric bulk translate into changes in potency, selectivity, and other biological endpoints.
For the this compound series, several key correlations can be anticipated based on studies of analogous compounds:
Correlation of Benzoyl Ring Substitution with Potency: A plot of in vitro activity versus an electronic parameter (e.g., the Hammett constant σ) for a series of analogues with different substituents on the benzoyl ring can reveal whether electron-withdrawing or electron-donating groups are favored. A positive correlation would suggest that electron-withdrawing groups enhance activity, while a negative correlation would indicate the opposite.
Correlation of Alkoxy Chain Length with Lipophilicity and Activity: Systematically varying the length and branching of the alkyl chain of the alkoxy group at the 2-position of the benzoyl ring allows for the study of its impact on both lipophilicity and steric fit. A parabolic relationship between activity and logP is often observed, where there is an optimal lipophilicity for maximal activity.
Correlation of C4-Substituent Size with Activity: By replacing the chlorine atom at the 4-position of the pyrazole with other halogens (F, Br, I) or other small groups, a correlation between the size of the substituent (e.g., van der Waals radius) and biological activity can be established. This helps to define the steric limits of the binding pocket in that region.
The following interactive table illustrates a hypothetical correlation between a molecular property (in this case, the Hammett sigma parameter of a substituent on the benzoyl ring) and the biological response.
| Analogue ID | Substituent on Benzoyl Ring (para-position) | Hammett Sigma (σp) | Relative Biological Activity (%) |
| D-001 | -OCH3 | -0.27 | 20 |
| D-002 | -CH3 | -0.17 | 45 |
| D-003 | -H | 0.00 | 60 |
| D-004 | -Cl | 0.23 | 85 |
| D-005 | -CN | 0.66 | 100 |
| D-006 | -NO2 | 0.78 | 95 |
This type of analysis provides actionable insights for medicinal chemists, enabling them to make informed decisions in the design of next-generation analogues with improved biological profiles.
Advanced Analytical Methodologies and Purity Assessment for Research Samples of 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole
Chromatographic Techniques for Separation and Purity (HPLC, GC, TLC)
Chromatographic methods are central to assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products. ijprajournal.com The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is particularly suitable. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijcpa.in Method development would optimize parameters like mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. ijcpa.in Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. ijcpa.in For this compound, this would be determined by its UV spectrum, likely corresponding to the electronic transitions within the benzoyl and pyrazole (B372694) ring systems.
Table 1: Representative RP-HPLC Parameters for Analysis of a Pyrazole Derivative This table is illustrative, based on methods developed for structurally related pyrazoline compounds. Specific parameters for this compound would require experimental optimization.
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating non-polar to mid-polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA | Elutes compounds based on polarity. TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical scale. |
| Detection | UV at ~254 nm or ~310 nm | Wavelength selected based on the compound's chromophores. |
| Data Analysis | Peak Area % | To calculate the purity of the sample. |
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Its applicability to this compound depends on its thermal stability and volatility. If the compound can be volatilized without decomposition, GC coupled with a Flame Ionization Detector (FID) can provide high-resolution separation for purity assessment. This method is also highly effective for detecting and quantifying volatile organic impurities or residual solvents from the synthesis process. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, identify compounds, and perform preliminary purity checks. acs.orgjpsbr.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), would act as the mobile phase. acs.org The separation is based on the differential adsorption of the components to the silica. After development, the spots are visualized, commonly under UV light (254 nm) due to the aromatic nature of the compound, or by using chemical staining agents. acs.org The retention factor (Rf) value is a key parameter for identification. researchgate.net
Table 2: Illustrative TLC System for a Benzoyl Pyrazole Derivative
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | 1. UV light at 254 nm |
| 2. Iodine vapor | |
| 3. p-Anisaldehyde or Vanillin/Sulfuric acid stain with heating |
Spectroscopic Quantification Methods (UV-Vis, Fluorimetry)
Spectroscopic methods are essential for the quantitative analysis of compounds by measuring the absorption or emission of electromagnetic radiation.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and robust method for quantifying compounds containing chromophores. The this compound molecule possesses both a pyrazole ring and a substituted benzoyl group, which are expected to absorb strongly in the UV region. The gas-phase UV absorption spectrum of the parent pyrazole shows a maximum absorption (λmax) at 203 nm. nih.gov However, substitution with a benzoyl group significantly shifts this absorption to longer wavelengths (a bathochromic shift). For example, related pyrazole azo dyes exhibit absorption maxima between 312–359 nm. nih.gov A detailed scan would be performed to identify the λmax for this compound, which would then be used to quantify the compound in solution using the Beer-Lambert law, provided a pure reference standard is available.
Fluorimetry: Fluorimetry, or fluorescence spectroscopy, offers significantly higher sensitivity and selectivity than UV-Vis absorption spectroscopy for compounds that fluoresce. researchgate.net While many aromatic compounds exhibit fluorescence, it is not a universal property. If this compound is found to be fluorescent upon excitation at an appropriate wavelength, this technique could be developed for highly sensitive quantification, which is particularly useful for trace-level analysis. The method would involve measuring the intensity of emitted light at a specific wavelength while exciting the sample at its absorption maximum.
Hyphenated Techniques for Impurity Profiling and Metabolite Identification (LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown impurities and metabolites. nih.govijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone of modern impurity profiling. ijprajournal.com It combines the powerful separation capabilities of HPLC with the mass-analyzing power of mass spectrometry. ijnrd.org As the HPLC separates the target compound from its impurities, each eluting component is introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent ion, giving the molecular weight of each impurity. ajprd.com Further fragmentation (MS/MS) can provide structural fragments, allowing for the confident identification of process-related impurities, degradation products, or metabolites. researchgate.net This technique is critical for creating a comprehensive impurity profile as required by regulatory agencies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if the parent compound is amenable to GC, GC-MS offers excellent chromatographic resolution and definitive identification through mass spectral libraries. nih.gov The electron ionization (EI) source used in most GC-MS systems produces a reproducible fragmentation pattern that can be compared against extensive databases (like NIST) for positive identification of unknown peaks. researchgate.net This is particularly valuable for identifying by-products from the synthetic route or residual solvents. mdpi.com
Table 3: Comparison of Hyphenated Techniques for Impurity Analysis
| Feature | LC-MS | GC-MS |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Limited to thermally stable and volatile compounds. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Ionization | Soft ionization (e.g., ESI, APCI), typically provides molecular ion. | Hard ionization (e.g., EI), provides extensive, reproducible fragmentation. |
| Primary Use Case | Purity, impurity profiling, and metabolite identification of APIs. | Analysis of residual solvents, volatile starting materials, and by-products. |
Development of High-Throughput and Automated Analytical Protocols
In drug discovery and development, a large number of compounds often need to be analyzed quickly. High-throughput screening (HTS) is used to test vast libraries of compounds for biological activity, requiring rapid and automated analytical support. nih.govnih.gov
The analytical methods described above can be adapted for high-throughput and automated workflows. HPLC and LC-MS systems equipped with autosamplers can analyze hundreds of samples loaded in 96- or 384-well plates without manual intervention. nih.gov Automated data acquisition and processing software can rapidly calculate purity and quantify compounds, flagging any samples that fall outside of specifications.
For a compound like this compound, if it were part of a larger chemical library for screening, an automated LC-MS method would be developed. chemmethod.com This protocol would prioritize speed, perhaps using a fast gradient to elute all components in a few minutes, while still providing essential purity and identity confirmation for each sample in the library. Such automated protocols are crucial for accelerating the drug discovery pipeline, from initial hit identification to lead optimization. cijournal.ru
Future Research Trajectories and Unexplored Opportunities for 4 Chloro 1 2 Ethoxybenzoyl 1h Pyrazole
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The initial exploration of 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can navigate the vast chemical space around the core molecule to design a virtual library of analogs with optimized properties. Generative AI models, for instance, could propose novel derivatives by modifying the ethoxybenzoyl or pyrazole (B372694) moieties to enhance predicted biological activity or material characteristics.
ML algorithms, trained on large chemical and biological datasets, can be employed to build quantitative structure-activity relationship (QSAR) models. These models would predict various properties for the designed analogs in silico, including binding affinity to potential targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential for non-biomedical applications. This predictive screening allows for the prioritization of a smaller, more promising set of compounds for physical synthesis and testing, thereby conserving resources and streamlining the discovery pipeline.
Table 1: Hypothetical AI/ML-Generated Analogs and Predicted Properties
| Compound ID | Modification | Predicted Biological Target | Predicted Binding Affinity (-logKi) | Predicted Aqueous Solubility (logS) |
|---|---|---|---|---|
| Parent | This compound | Kinase X | 6.5 | -4.2 |
| Analog-001 | 2-propoxybenzoyl substituent | Kinase X | 7.2 | -4.8 |
| Analog-002 | 2-ethoxy-5-fluorobenzoyl substituent | Kinase Y | 7.8 | -4.1 |
| Analog-003 | 4-fluoro substituent on pyrazole | Ion Channel Z | 6.9 | -3.9 |
| Analog-004 | 2-ethoxy-4-aminobenzoyl substituent | Epigenetic Target A | 7.5 | -3.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Novel Synthetic Strategies for Scalability and Process Intensification
While no specific synthesis for this compound is documented, a plausible and efficient route can be extrapolated from established pyrazole chemistry. The most direct approach would involve the N-acylation of 4-chloro-1H-pyrazole with 2-ethoxybenzoyl chloride. This reaction is analogous to the synthesis of other N-acylpyrazoles and could likely be achieved using a suitable base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. google.com
Future research should focus on optimizing this synthesis for scalability and efficiency. Process intensification strategies, such as the use of continuous flow reactors, could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields, improved purity, and enhanced safety profiles. wisdomlib.org Furthermore, exploring alternative chlorinating agents for the pyrazole ring or investigating one-pot multicomponent reactions (MCRs) could reveal more economical and sustainable synthetic pathways. rsc.orgmdpi.com MCRs, in particular, are attractive as they can construct complex molecules from simple precursors in a single step, aligning with the principles of green chemistry. nih.gov
Discovery of Unconventional Biological Targets via Phenotypic Screening (In Vitro)
Instead of a traditional target-based approach, the biological potential of this compound could be explored through unbiased phenotypic screening. This strategy involves testing the compound across a diverse array of cell-based assays that measure changes in cell morphology, proliferation, viability, or other observable characteristics (phenotypes) without a preconceived hypothesis about the molecular target. This approach has proven effective for identifying novel activities for other heterocyclic compounds. nih.gov
High-throughput screening of the compound against a panel of human cancer cell lines, for example, could reveal selective cytotoxic effects. nih.govnih.gov Subsequent mechanistic studies on responsive cell lines, using techniques like chemoproteomics, transcriptomics, or cellular thermal shift assays (CETSA), could then be employed to identify the specific protein or pathway responsible for the observed phenotype. This unbiased method opens the door to discovering entirely new mechanisms of action and unconventional biological targets that might be missed by hypothesis-driven research.
Applications in Non-Biomedical Fields (e.g., Materials Science, Agrochemicals - non-toxicology focus)
The utility of the pyrazole scaffold extends beyond medicine into materials science and agrochemistry. globalresearchonline.netorientjchem.org This suggests that this compound and its derivatives warrant investigation for non-biomedical applications.
In materials science , the aromatic and electron-rich nature of the pyrazole ring, combined with the polar benzoyl group, could impart interesting photophysical or electronic properties. Future work could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a ligand for creating novel metal-organic frameworks (MOFs) with unique catalytic or gas-sorption capabilities.
In agrochemicals , pyrazole derivatives are a well-established class of herbicides, fungicides, and insecticides. nih.gov The specific substitution pattern of this compound could be a starting point for developing new crop protection agents. Research could focus on its activity as a fungicide, perhaps by inhibiting fungal respiration, or as an insecticide targeting specific insect receptors. researchgate.net Structure-activity relationship studies, modifying the ethoxybenzoyl and chloro substituents, would be crucial for optimizing its efficacy and spectrum of activity for agricultural use.
Table 2: Potential Non-Biomedical Applications and Key Properties for Investigation
| Field | Potential Application | Key Properties to Investigate |
|---|---|---|
| Materials Science | Organic Semiconductors | Charge carrier mobility, HOMO/LUMO energy levels, film-forming properties. |
| Ligands for MOFs | Coordination chemistry with metal ions, porosity, thermal stability. | |
| Photoluminescent Materials | Absorption and emission spectra, quantum yield, photostability. | |
| Agrochemicals | Fungicide Lead Structure | Inhibition of key fungal enzymes, spectrum of activity against plant pathogens. |
| Insecticide Lead Structure | Activity against common agricultural pests, mode of action (e.g., nerve or muscle targets). | |
| Herbicide Lead Structure | Inhibition of plant-specific biosynthetic pathways, crop selectivity. |
This table is for illustrative purposes only and does not represent actual experimental data.
Development of Advanced Theoretical Models for Enhanced Prediction
To complement experimental work, the development of advanced theoretical models for this compound can provide deep molecular-level insights. Density Functional Theory (DFT) calculations can be used to model the compound's geometry, electronic structure, and vibrational frequencies. nih.gov These calculations can predict key parameters such as the molecular electrostatic potential surface, which reveals regions susceptible to electrophilic or nucleophilic attack, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and potential in electronic materials.
Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule, particularly the rotation around the N-benzoyl bond, and its interactions with solvents or biological macromolecules. By refining force fields specifically for this class of N-acylpyrazoles, these simulations can more accurately predict binding poses and affinities to protein targets, guiding rational drug design and saving significant experimental effort.
Mechanistic Studies of Chemical Stability and Degradation Pathways (non-safety related)
A thorough understanding of the chemical stability of this compound is essential for any potential application. Mechanistic studies should be designed to identify its degradation pathways under various non-biological conditions, such as exposure to light (photostability), varying pH, and oxidative stress.
The molecule contains several potentially labile sites, including the amide bond connecting the pyrazole and benzoyl rings, the ether linkage on the benzoyl ring, and the C-Cl bond on the pyrazole. Forced degradation studies, monitored by techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), can be used to separate and identify the resulting degradation products. Elucidating these structures would reveal the primary mechanisms of decomposition, such as hydrolysis of the amide or ether, or dehalogenation of the pyrazole ring. This knowledge is critical for determining appropriate storage conditions, formulation strategies, and predicting the compound's environmental persistence.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology :
-
Nucleophilic substitution : React 2-ethoxybenzoyl chloride with 4-chloro-1H-pyrazole in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Heat to 80–100°C for 6–12 hours to facilitate coupling .
-
Regioselectivity control : Adjust substituent positions via temperature modulation (e.g., reflux at 110°C) to favor ortho/para isomer formation, as seen in analogous pyrazole derivatives .
-
Purification : Use silica gel chromatography with hexane/ethyl acetate (5:1 ratio) to isolate the product .
- Data Table : Synthesis Optimization
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF | 58–82% | |
| Temperature | 80–100°C | 60–75% | |
| Base | K₂CO₃ | 70–82% |
Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?
- Methodology :
- X-ray crystallography : Refine single-crystal structures using SHELX software to determine bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. substituent planes) .
- Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular weight (expected m/z: ~278.67 g/mol) .
Q. What is the solubility profile of this compound, and how can it be experimentally determined?
- Methodology :
- Shake-flask method : Dissolve the compound in water/organic solvent mixtures (e.g., DMSO, ethanol) and quantify via UV-Vis spectroscopy at λmax ~260 nm .
- Thermodynamic solubility : Measure saturation points using gravimetric analysis after 24-hour agitation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxy, chloro) influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT calculations : Model electron density distribution using Gaussian09 to predict sites for Suzuki-Miyaura coupling (e.g., chloro group as a leaving site) .
- Experimental validation : Perform palladium-catalyzed coupling with aryl boronic acids under inert conditions (N₂ atmosphere, 60°C) .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives with similar structures?
- Methodology :
-
Meta-analysis : Compare IC₅₀ values across studies, focusing on substituent effects (e.g., chloro vs. nitro groups) .
-
Dose-response assays : Re-evaluate activity using standardized cell lines (e.g., HeLa) and controls to minimize batch variability .
- Data Table : Substituent Impact on Bioactivity
| Substituent | Target Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chloro | Anticancer | >100 | |
| 3-Trifluoromethyl | Antifungal | 12.4 |
Q. How can computational tools predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR), prioritizing hydrogen bonding with the ethoxy group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What are the challenges in scaling up synthetic routes for this compound, and how can they be mitigated?
- Methodology :
- Flow chemistry : Implement continuous flow reactors to improve heat transfer and reduce side reactions during nucleophilic substitution .
- Process analytics : Use in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
